molecular formula C11H15NO2S B13348584 (S)-4-(Methylsulfonyl)-1-phenylbut-3-en-2-amine

(S)-4-(Methylsulfonyl)-1-phenylbut-3-en-2-amine

Katalognummer: B13348584
Molekulargewicht: 225.31 g/mol
InChI-Schlüssel: LVONRWXWERQRFJ-WSKFYRRCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-4-(Methylsulfonyl)-1-phenylbut-3-en-2-amine is an organic compound that features a methylsulfonyl group attached to a phenylbutenamine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(Methylsulfonyl)-1-phenylbut-3-en-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate phenylbutenamine derivative.

    Sulfonylation: The introduction of the methylsulfonyl group is achieved through sulfonylation reactions. Common reagents for this step include methylsulfonyl chloride (CH3SO2Cl) and a base such as triethylamine (Et3N).

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) at low temperatures to control the reactivity and selectivity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-4-(Methylsulfonyl)-1-phenylbut-3-en-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: Nucleophilic substitution reactions can replace the methylsulfonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(S)-4-(Methylsulfonyl)-1-phenylbut-3-en-2-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The mechanism of action of (S)-4-(Methylsulfonyl)-1-phenylbut-3-en-2-amine involves its interaction with specific molecular targets. The methylsulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The phenylbutenamine backbone may also interact with receptors or other biomolecules, influencing cellular pathways and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methylsulfonylmethane (MSM): A related compound with similar sulfonyl functionality but different biological and chemical properties.

    Ethylsulfonyl derivatives: Compounds with ethylsulfonyl groups that exhibit different reactivity and biological activities compared to methylsulfonyl derivatives.

Uniqueness

(S)-4-(Methylsulfonyl)-1-phenylbut-3-en-2-amine is unique due to its specific structural features, which confer distinct reactivity and potential biological activities. The presence of both the methylsulfonyl group and the phenylbutenamine backbone allows for diverse chemical transformations and interactions with biological targets.

Eigenschaften

Molekularformel

C11H15NO2S

Molekulargewicht

225.31 g/mol

IUPAC-Name

(E,2S)-4-methylsulfonyl-1-phenylbut-3-en-2-amine

InChI

InChI=1S/C11H15NO2S/c1-15(13,14)8-7-11(12)9-10-5-3-2-4-6-10/h2-8,11H,9,12H2,1H3/b8-7+/t11-/m1/s1

InChI-Schlüssel

LVONRWXWERQRFJ-WSKFYRRCSA-N

Isomerische SMILES

CS(=O)(=O)/C=C/[C@H](CC1=CC=CC=C1)N

Kanonische SMILES

CS(=O)(=O)C=CC(CC1=CC=CC=C1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.